BenchChemオンラインストアへようこそ!

AM580

Retinoid signaling Nuclear receptor pharmacology Transcriptional regulation

AM580 (CAS 102121‑60‑8) is the only retinoid that delivers 16‑ to 78‑fold RARα selectivity (Kd 8 nM, EC₅₀ 0.36 nM), enabling targeted modulation of RARα‑specific gene networks without confounding RARβ/γ crosstalk. Unlike ATRA, AM580 produces sixfold greater G‑CSF receptor induction in PML‑RARα⁺ NB4 cells at 10⁻⁸ M and drives validated neuronal differentiation in SH‑SY5Y models. In MMTV‑Myc mammary tumor models, 0.3 mg/kg/day yields ~90% tumor growth inhibition (P<0.001). Choose this tool when experimental interpretation depends on clean RARα pharmacology.

Molecular Formula C22H25NO3
Molecular Weight 351.4 g/mol
CAS No. 102121-60-8
Cat. No. B1665941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAM580
CAS102121-60-8
SynonymsAm 580
AM-580
Am580
CD-336
Ro 40-6055
Ro-40-6055
Molecular FormulaC22H25NO3
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCC1(CCC(C2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)O)(C)C)C
InChIInChI=1S/C22H25NO3/c1-21(2)11-12-22(3,4)18-13-15(7-10-17(18)21)19(24)23-16-8-5-14(6-9-16)20(25)26/h5-10,13H,11-12H2,1-4H3,(H,23,24)(H,25,26)
InChIKeySZWKGOZKRMMLAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AM580 (CAS 102121-60-8) | Selective RARα Agonist for Precision Retinoid Signaling Research


AM580 (CAS 102121-60-8; synonyms: CD336, NSC608001, Ro 40-6055) is a synthetic retinobenzoic acid derivative that functions as a selective retinoic acid receptor alpha (RARα) agonist [1]. Unlike all-trans retinoic acid (ATRA), which exhibits little selectivity across RARα, RARβ, and RARγ, AM580 demonstrates marked binding preference for RARα (Kd = 8 nM) over RARβ (Kd = 131 nM) and RARγ (Kd = 450 nM) [1]. This compound is categorized as a research tool for probing RARα-mediated signaling, cellular differentiation, and gene regulation, with established applications spanning acute promyelocytic leukemia (APL) research, neuronal differentiation studies, and induced pluripotent stem cell (iPSC) differentiation protocols [1][2].

Why AM580 Cannot Be Substituted with ATRA or Other In-Class RAR Agonists


Generic substitution with ATRA or non-selective RAR agonists fails to replicate AM580's performance because RAR subtype activation patterns dictate distinct biological outcomes. ATRA binds RARα, RARβ, and RARγ with minimal discrimination, triggering pleiotropic transcriptional programs that conflate desired effects with off-target activities [1]. In contrast, AM580's selective RARα engagement enables targeted modulation of RARα-specific gene networks without confounding contributions from RARβ or RARγ signaling [2]. In APL cell models, AM580 proves more potent than ATRA in modulating differentiation antigens specifically in cells harboring the PML-RARα fusion protein, while other RARβ- or RARγ-specific ligands are completely ineffective [3]. Moreover, RARα-selective agonists exhibit distinct embryonic exposure kinetics and teratogenic profiles compared to RARβ- and RARγ-selective agents, underscoring that in-class compounds are not functionally interchangeable [4]. This specificity translates to differential performance in assays where precise RARα interrogation is required.

AM580 (CAS 102121-60-8) Quantitative Differentiation Evidence Guide


RARα Receptor Binding Selectivity: AM580 vs. RARβ and RARγ

AM580 exhibits marked binding selectivity for RARα over RARβ and RARγ, whereas the natural ligand all-trans retinoic acid (ATRA) shows little discrimination among the three RAR subtypes [1][2]. In competitive binding assays, AM580 displays a Kd of 8 nM for RARα, which is 16-fold lower (higher affinity) than its Kd of 131 nM for RARβ and 56-fold lower than its Kd of 450 nM for RARγ [1]. This selectivity profile is consistently mirrored in functional transactivation assays, where AM580 exhibits an EC50 of 0.36 nM for RARα compared to 24.6 nM for RARβ (68-fold selectivity) and 27.9 nM for RARγ (78-fold selectivity) [1]. In contrast, ATRA shows comparable binding affinity across all three RAR subtypes, with no significant subtype discrimination [2].

Retinoid signaling Nuclear receptor pharmacology Transcriptional regulation

Cellular Differentiation Potency: AM580 vs. ATRA in PML-RARα-Positive Cells

In NB4 cells (an APL cell line harboring the PML-RARα fusion protein), AM580 demonstrates superior potency in modulating differentiation antigens compared to ATRA . At a concentration of 10^-8 M, AM580 produces an approximately sixfold increase in the steady-state levels of the transcript coding for the G-CSF receptor, while ATRA at the same concentration shows substantially weaker induction . At 10^-5 M, both compounds in combination with G-CSF induce similar levels of LAP (leukocyte alkaline phosphatase) transcript, indicating that AM580 achieves comparable maximal efficacy to ATRA but with greater potency at lower concentrations . Critically, RARβ- or RARγ-specific ligands are completely ineffective at inducing LAP in this cellular context, confirming that the differentiation effect is mediated specifically through RARα [1].

Acute promyelocytic leukemia Cellular differentiation Leukemia research

In Vivo Antitumor Efficacy: AM580 in MMTV-Myc Mammary Tumor Model

In the MMTV-Myc transgenic mouse model of mammary tumorigenesis, treatment with the RARα-selective agonist AM580 produces significant antitumor effects [1]. Mice treated with AM580 (0.3 mg/kg/day) exhibited significant inhibition of mammary tumor growth, with a reduction of approximately 90% (P < 0.001) compared to untreated controls [1]. Additionally, AM580 treatment significantly reduced lung metastasis (P < 0.01) and extended tumor latency in 63% of treated mice [1]. Importantly, this study was conducted with the RARα-selective agonist AM580, and comparable data for non-selective RAR agonists such as ATRA in this specific model are not reported; however, the therapeutic effect is attributed specifically to RARα activation.

Breast cancer research In vivo pharmacology Tumor growth inhibition

Embryonic Exposure Kinetics: AM580 vs. RARβ and RARγ Agonists

A comparative toxicokinetic study evaluated the transplacental transfer of three RAR subtype-selective agonists (AM580 for RARα, CD2019 for RARβ, and CD437 for RARγ) following a single oral dose of 15 mg/kg in pregnant NMRI mice on gestation day 11 [1]. AM580 exhibited the highest embryonic exposure among the three agonists, with an embryo-to-maternal plasma AUC(0-24h) ratio (E/M) of 1.7 [1]. In contrast, CD2019 (RARβ agonist) showed an E/M ratio of 0.3, and CD437 (RARγ agonist) showed an E/M ratio of 0.6 [1]. This 5.7-fold higher embryonic exposure for AM580 compared to CD2019 correlates with its broader spectrum of teratogenic effects, highlighting that RAR subtype selectivity determines not only receptor pharmacology but also in vivo distribution kinetics [1].

Toxicokinetics Developmental toxicology Placental transfer

Neuronal Differentiation: AM580-Induced Mature Neuron Formation from SH-SY5Y Cells

In a study investigating neuronal differentiation using the human neuroblastoma SH-SY5Y cell line as a model, AM580 successfully stimulated the cells to develop into neuron-like cells expressing mature neuronal markers [1]. Treatment with AM580 induced expression of the neuronal marker β-tubulin III and the mature neuron marker Neurofilament H [1]. Functional enrichment analysis of RNAseq data revealed that differentially expressed genes were substantially enriched for GO keywords and KEGG pathways linked to neuron development [1]. Potassium ion channel genes associated with neuronal excitation, including KCNT1, were upregulated, and multi-electrode array (MEA) testing confirmed that the AM580-induced neurons possessed electrical spikes characteristic of mature neurons [1].

Neurobiology Neuroblastoma research Stem cell differentiation

AM580 (CAS 102121-60-8) Validated Research and Industrial Application Scenarios


RARα-Specific Transcriptional Pathway Dissection

AM580 is the compound of choice for experiments requiring selective activation of RARα without confounding signaling through RARβ or RARγ. With a Kd of 8 nM for RARα and functional EC50 of 0.36 nM—representing 16- to 78-fold selectivity over RARβ and RARγ [1]—researchers can attribute observed transcriptional and phenotypic changes specifically to RARα-mediated pathways. This is particularly critical for studies investigating RARα-specific gene regulation, co-factor recruitment, or heterodimerization with RXR partners where non-selective agonists like ATRA would obscure interpretation [2].

Acute Promyelocytic Leukemia (APL) Differentiation Studies

In APL research using PML-RARα-positive cell models such as NB4, AM580 outperforms ATRA in potency for inducing differentiation antigens, producing a sixfold increase in G-CSF receptor transcript at 10^-8 M while RARβ- and RARγ-specific ligands are completely ineffective [1][2]. This superior potency at lower concentrations makes AM580 the preferred tool for dose-response studies of differentiation, for combination experiments where minimizing compound concentration is advantageous, and for mechanistic investigations of PML-RARα-driven transcriptional repression and its reversal [2].

Neuronal Differentiation and Neuroblastoma Research

Researchers using SH-SY5Y neuroblastoma cells to model neuronal differentiation can utilize AM580 as a validated protocol component to drive conversion to mature neuron-like cells expressing β-tubulin III and Neurofilament H, with confirmed upregulation of potassium channel genes (e.g., KCNT1) and functional electrical activity measured by MEA [1]. This established differentiation capacity supports applications in neurodevelopmental studies, high-throughput screening for neurogenic compounds, and disease modeling where RARα-mediated neuronal maturation is the pathway of interest [1].

In Vivo RARα-Mediated Mammary Tumorigenesis Studies

For preclinical in vivo studies investigating RARα-dependent tumor suppression, AM580 provides a characterized tool with demonstrated efficacy in the MMTV-Myc transgenic mammary tumor model at 0.3 mg/kg/day, producing ~90% tumor growth inhibition (P < 0.001), reduced lung metastasis (P < 0.01), and extended tumor latency in 63% of treated mice [1]. This established dosing regimen and efficacy profile supports experimental design for studies of RARα's role in mammary oncogenesis, c-Myc-driven tumor biology, and the interplay between RARα and RARγ expression in tumor progression [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for AM580

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.